

Comparative Guide to Rapamycin-d3 Standards for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **Rapamycin-d3** standards. The objective is to assist researchers in selecting the most suitable standard for their specific analytical and research needs by comparing key quality attributes based on publicly available Certificate of Analysis (CoA) data and outlining standardized experimental protocols for performance verification.

Introduction to Rapamycin-d3

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It is a key inhibitor of the mammalian target of rapamycin (mTOR), a central kinase in cellular signaling pathways that regulate cell growth, proliferation, and metabolism.[1][2][3][4][5] **Rapamycin-d3** is a deuterated analog of rapamycin, commonly used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of rapamycin levels in biological matrices.[6][7] The stability and purity of the deuterated standard are critical for the reliability and accuracy of such assays.

Comparison of Rapamycin-d3 Standards

The following table summarizes the key quality attributes of **Rapamycin-d3** standards from various suppliers based on their publicly available product information and Certificates of Analysis.



Supplier	Product Number	Purity Specificatio n	Deuterated Forms	Formulation	Storage Conditions
Cayman Chemical	10007975	≥98%	≥98% (d1-d3)	A solution in ethanol	-20°C
MedChemEx press	HY-13333S	Not specified	Not specified	Solid	Powder -20°C (3 years); In solvent -80°C (6 months)
Cambridge Isotope Labs	DLM-9220	98%	98% (d3)	Neat solid	Freezer (-20°C), Protect from light
Acanthus Research	RAP-09-002	<1% d0	Not specified	Solid	Not specified
LGC Standards	TRC- R182005- 10MG	Not specified	Not specified	Solid	Not specified

Note: "Not specified" indicates that the information was not readily available on the product page or CoA. Researchers should request this information directly from the supplier.

Experimental Protocols for Performance Evaluation

To ensure the suitability of a **Rapamycin-d3** standard for its intended application, researchers should perform their own performance verification. Below are detailed protocols for key experiments.

Purity and Identity Confirmation by LC-MS

Objective: To confirm the chemical identity and assess the purity of the **Rapamycin-d3** standard.



Methodology:

- Sample Preparation:
 - Prepare a stock solution of the Rapamycin-d3 standard in a suitable solvent (e.g., methanol or ethanol) to a concentration of 1 mg/mL.
 - Dilute the stock solution to a working concentration of 1 μg/mL with the mobile phase.
- LC-MS Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% to 95% B over 5 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
 - MS Detection: Electrospray ionization (ESI) in positive mode.
 - Monitored Transitions: Monitor the parent ion and major fragment ions of Rapamycin-d3 (e.g., m/z 917.6 -> 864.5).
- Data Analysis:
 - Confirm the retention time of the major peak corresponds to that of Rapamycin.
 - Analyze the mass spectrum to confirm the presence of the deuterated parent ion.
 - Calculate the purity by dividing the peak area of the Rapamycin-d3 by the total peak area of all detected peaks.



Isotopic Purity Assessment

Objective: To determine the percentage of the d3-labeled compound and the presence of lower deuterated (d1, d2) or non-deuterated (d0) forms.

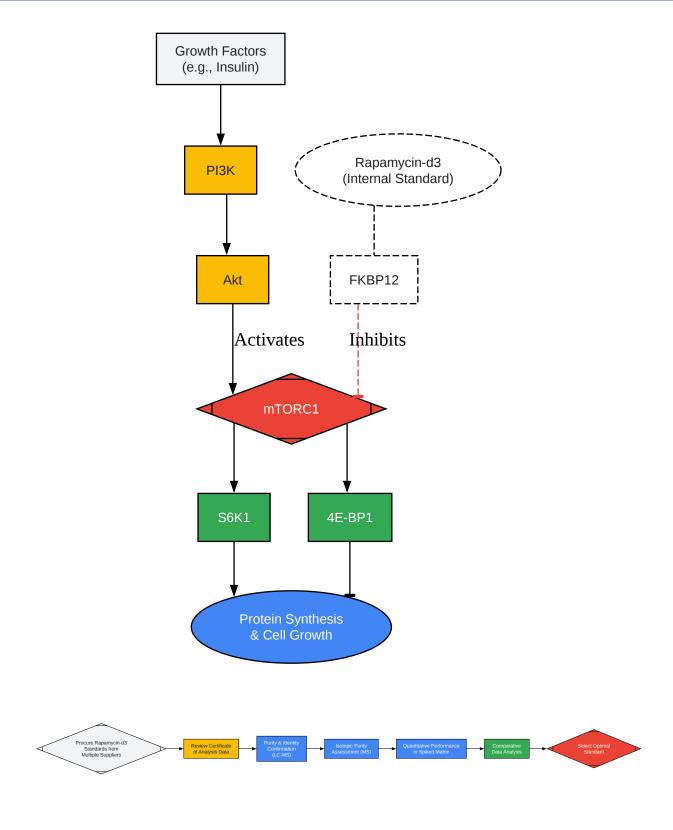
Methodology:

- Sample Analysis:
 - Infuse a diluted solution of the Rapamycin-d3 standard directly into the mass spectrometer or use the LC-MS method described above.
- MS Data Acquisition:
 - Acquire high-resolution mass spectra of the molecular ion region.
- Data Analysis:
 - Determine the peak areas for the monoisotopic masses corresponding to the d0, d1, d2, and d3 forms of rapamycin.
 - Calculate the isotopic purity as the percentage of the d3 peak area relative to the sum of all isotopic peak areas.

Visualizing Key Concepts Rapamycin's Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell metabolism, growth, and proliferation.[1][2] Understanding this pathway is essential for researchers working with rapamycin and its analogs.





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References

- 1. cusabio.com [cusabio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mTOR Wikipedia [en.wikipedia.org]
- 4. mTOR signaling at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
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